molecular formula C18H15FN4OS B2503197 N-(3-FLUORO-4-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 892439-85-9

N-(3-FLUORO-4-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2503197
CAS No.: 892439-85-9
M. Wt: 354.4
InChI Key: ZGMMFTMAMNSFED-UHFFFAOYSA-N
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Description

N-(3-FLUORO-4-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a fluorinated phenyl group, a pyridazinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Fluorinated Phenyl Intermediate: Starting with a fluorinated benzene derivative, such as 3-fluoro-4-methylbenzene, undergoes nitration, reduction, and subsequent functional group transformations.

    Synthesis of the Pyridazinyl Intermediate: The pyridazinyl group can be synthesized from pyridine derivatives through cyclization reactions.

    Coupling Reactions: The intermediates are then coupled using reagents like thionyl chloride or other coupling agents to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present in intermediates) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

N-(3-FLUORO-4-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE may have several applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent, particularly if it shows activity against specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-FLUORO-4-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other fluorinated phenyl compounds, pyridazinyl derivatives, and sulfanylacetamides.

    Unique Features: The combination of these functional groups in a single molecule may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.

List of Similar Compounds

  • This compound
  • This compound
  • This compound

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS/c1-12-5-6-13(10-14(12)19)21-17(24)11-25-18-8-7-16(22-23-18)15-4-2-3-9-20-15/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMMFTMAMNSFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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